2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

Description

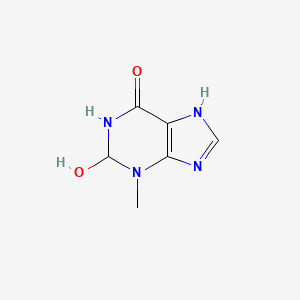

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a purine derivative characterized by a hydroxy group at position 2 and a methyl group at position 3 of the bicyclic purine scaffold. Its molecular formula is C₆H₆N₄O₂, with a molecular weight of 166.14 g/mol. The compound’s dihydro configuration (2,3-dihydro) indicates partial saturation of the purine ring, which influences its tautomeric and electronic properties.

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-hydroxy-3-methyl-2,7-dihydro-1H-purin-6-one |

InChI |

InChI=1S/C6H8N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2,6,12H,1H3,(H,7,8)(H,9,11) |

InChI Key |

VWLPWVZZYHNADQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(NC(=O)C2=C1N=CN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dicyano-1,3-oxazole with methylamine, followed by hydrolysis and cyclization to form the desired purine derivative. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dioxo derivatives, while reduction can produce 2,3-dihydro derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of purine derivatives.

Scientific Research Applications

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleotides.

Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique structure can impart specific biological activities.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the synthesis and degradation of nucleotides. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups:

2-Thioxo-2,3-dihydro-1H-purin-6(7H)-one (CAS 2487-40-3)

- Substituents : Thioxo (S=O) group at position 2.

- Impact: Replacing the hydroxy group with thioxo increases molecular weight (168.17 g/mol vs. 166.14 g/mol) and alters polarity.

2-Methyl-3H-purin-6(7H)-one (CAS 5167-18-0)

- Substituents : Methyl group at position 2 (vs. 3-methyl in the target compound).

- Impact : Positional isomerism influences hydrogen bonding and steric effects. The 2-methyl derivative (C₆H₆N₄O, MW 150.14 g/mol) lacks the hydroxy group, reducing acidity compared to the target compound .

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-2,3-dihydro-1H-purin-6(7H)-one

- Substituents : Bromine at position 8, butynyl at position 7, and a quinazolinylmethoxy group.

- Impact : Bulky substituents increase molecular weight (455.31 g/mol) and may enhance steric hindrance, reducing solubility but improving target specificity in drug design .

Physicochemical Properties

Table 1 summarizes key physicochemical data for selected analogs:

Key Observations :

- The thioxo analog (CAS 2487-40-3) exhibits a high melting point (344–348°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to hydroxy or methyl derivatives .

- The target compound’s hydroxy group may confer higher acidity than the thioxo analog (pKa ~8.02 for thioxo), though experimental data is needed for confirmation.

Spectral and Analytical Data

- NMR : Hydroxy and methyl substituents in the target compound would produce distinct chemical shifts. For example, the 3-methyl group may appear as a singlet in ¹H NMR, while the 2-hydroxy group could show broad peaks due to hydrogen bonding .

- HRMS: Used to confirm molecular weight and fragmentation patterns, as demonstrated in for related purinones .

Biological Activity

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one, a purine derivative, is characterized by its unique fused bicyclic structure. This compound has garnered attention due to its diverse biological activities, including potential anticancer properties and interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C_6H_8N_4O, with a molecular weight of approximately 168.16 g/mol. The presence of hydroxyl and methyl groups at specific positions on the purine ring significantly influences its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from purine structures have shown significant growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Hydroxy-3-methyl-purine | MDA-MB-231 | 4.98 |

| HepG2 | 7.84 | |

| Derivative with ethoxymethyl | A549 | <30 |

| Jurkat | >100 |

This table summarizes the cytotoxic activity of the compound against selected cancer cell lines, indicating its potential as an anticancer agent.

The mechanism underlying the anticancer activity of this compound involves its ability to induce apoptosis in cancer cells. Studies have shown that this compound enhances caspase-3 activity significantly at higher concentrations (10 μM), indicating its role in the apoptotic pathway . Additionally, cell cycle analysis revealed that it can arrest cells in the G2/M phase, further supporting its potential as a chemotherapeutic agent.

Structure-Activity Relationship

The structural characteristics of this compound are crucial for its biological activity. The specific substitutions on the purine ring influence its reactivity and interaction with biological targets. For example, compounds with additional functional groups or modifications exhibit varying degrees of cytotoxicity and selectivity towards different cancer cell lines .

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Guanine | C5H5N5O | Essential component of nucleic acids |

| Adenine | C5H5N5 | Crucial for energy transfer (ATP) |

| 6-Mercaptopurine | C5H4N4OS | Used in cancer therapy as an antimetabolite |

This comparison highlights how structural variations among purines can lead to diverse biological activities.

Case Studies

Several case studies have explored the biological activity of related purine derivatives. For instance, a study focusing on N-(purin-6-yl) amino acids demonstrated high cytotoxicity against various tumor cell lines, reinforcing the therapeutic potential of purine-based compounds . Another investigation into purine conjugates revealed promising antiviral activity against acyclovir-resistant strains of herpes simplex virus type 1 (HSV-1), showcasing the versatility of these compounds beyond anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.